Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide
Brand Name: Vulcanchem
CAS No.: 109258-19-7
VCID: VC0009637
InChI: InChI=1S/C14H28N4O2.2HI/c1-17(2,3)9-11-19-13-7-8-14(16-15-13)20-12-10-18(4,5)6;;/h7-8H,9-12H2,1-6H3;2*1H/q+2;;/p-2
SMILES: C[N+](C)(C)CCOC1=NN=C(C=C1)OCC[N+](C)(C)C.[I-].[I-]
Molecular Formula: C14H28I2N4O2
Molecular Weight: 538.21 g/mol

Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide

CAS No.: 109258-19-7

Main Products

VCID: VC0009637

Molecular Formula: C14H28I2N4O2

Molecular Weight: 538.21 g/mol

Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide - 109258-19-7

CAS No. 109258-19-7
Product Name Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide
Molecular Formula C14H28I2N4O2
Molecular Weight 538.21 g/mol
IUPAC Name trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxy]pyridazin-3-yl]oxyethyl]azanium;diiodide
Standard InChI InChI=1S/C14H28N4O2.2HI/c1-17(2,3)9-11-19-13-7-8-14(16-15-13)20-12-10-18(4,5)6;;/h7-8H,9-12H2,1-6H3;2*1H/q+2;;/p-2
Standard InChIKey BGVSUTMIPHBZDD-UHFFFAOYSA-L
SMILES C[N+](C)(C)CCOC1=NN=C(C=C1)OCC[N+](C)(C)C.[I-].[I-]
Canonical SMILES C[N+](C)(C)CCOC1=NN=C(C=C1)OCC[N+](C)(C)C.[I-].[I-]
Synonyms (3,6-Pyridazinediylbis(oxyethylene))bis(trimethylammonium iodide)
PubChem Compound 60306
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator